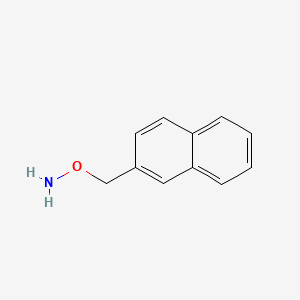
O-(2-Naphthylmethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Naphthylmethyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 2-naphthalenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(2-Naphthylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the reaction of hydroxylamine with 2-naphthalenylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of hydroxylamine derivatives often involves the use of electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack . This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Naphthylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Aplicaciones Científicas De Investigación
O-(2-Naphthylmethyl)hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of hydroxylamine, O-(2-naphthalenylmethyl)- involves its ability to act as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules . This reactivity is due to the presence of the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
O-(2-Naphthylmethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in stereo- and regioselective bond-formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Acts as a source of the amino group in various reactions.
The uniqueness of hydroxylamine, O-(2-naphthalenylmethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
O-(naphthalen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
Clave InChI |
GXTAOFNGYSNNEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















